

Picolinic acid-d4 certificate of analysis explained

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An In-Depth Technical Guide to the Certificate of Analysis for Picolinic Acid-d4

For researchers, scientists, and professionals in drug development, understanding the quality and characteristics of a stable isotope-labeled compound like **Picolinic acid-d4** is paramount. The Certificate of Analysis (CoA) is the primary document that provides this critical information. This guide offers a detailed explanation of the data presented in a typical CoA for **Picolinic acid-d4**, including the methodologies used to obtain this data and the biological context of the molecule.

Overview of Picolinic Acid-d4

Picolinic acid, a catabolite of the amino acid tryptophan, is implicated in various neuroprotective, immunological, and anti-proliferative effects[1][2][3]. Its deuterated form, **Picolinic acid-d4**, serves as an invaluable internal standard for quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[4]. The incorporation of deuterium atoms provides a distinct mass shift, allowing for precise differentiation from the endogenous, unlabeled picolinic acid in biological samples[5].

Quantitative Data Summary

The following tables summarize the key quantitative data typically presented on a Certificate of Analysis for **Picolinic acid-d4**.

Table 1: Physical and Chemical Properties



Property	Specification	
Chemical Name	2-Pyridine-d4-carboxylic acid	
IUPAC Name	3,4,5,6-tetradeuteriopyridine-2-carboxylic acid	
CAS Number	284487-61-2	
Molecular Formula	C ₆ HD ₄ NO ₂	
Molecular Weight	127.13 g/mol	
Appearance	White to off-white solid	
Melting Point	139-142 °C	
Solubility	Soluble in water, DMSO, and Methanol	
Storage	Store at room temperature or 4°C for long-term	

Table 2: Analytical Test Results

Test	Method	Specification
Chemical Purity	HPLC	≥98%
Isotopic Purity	Mass Spec / NMR	≥98 atom % D
Isotopic Enrichment	Mass Spec	M+4
¹ H-NMR	NMR Spectroscopy	Conforms to structure
Mass Spectrum	ESI-MS	Conforms to structure

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of **Picolinic acid-d4**. The following are representative protocols for the key analytical tests.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity



- Objective: To determine the chemical purity of the Picolinic acid-d4 sample by separating it from any non-deuterated or other impurities.
- Instrumentation:
 - HPLC System: Agilent 1260 Infinity II or equivalent
 - Detector: Diode Array Detector (DAD)
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm)
- Method:
 - Mobile Phase A: 0.1% Formic acid in Water
 - Mobile Phase B: 0.1% Formic acid in Acetonitrile
 - Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30°C
 - Detection Wavelength: 265 nm
 - Injection Volume: 10 μL
- Sample Preparation: A stock solution of Picolinic acid-d4 is prepared in the mobile phase at a concentration of 1 mg/mL.

Mass Spectrometry (MS) for Isotopic Purity and Enrichment

- Objective: To confirm the molecular weight and assess the isotopic enrichment of Picolinic acid-d4.
- Instrumentation:



o Mass Spectrometer: Agilent 6545 Q-TOF LC/MS or equivalent

Ionization Source: Electrospray Ionization (ESI), positive mode

Method:

Infusion: The sample, prepared in a suitable solvent like 50:50 acetonitrile:water with 0.1% formic acid, is directly infused into the mass spectrometer.

Capillary Voltage: 3500 V

Fragmentor Voltage: 100 V

Gas Temperature: 325°C

Gas Flow: 8 L/min

Mass Range: m/z 50-500

Data Analysis: The spectrum is analyzed for the presence of the [M+H]⁺ ion. For Picolinic acid-d4, this would be at m/z 128.1. The relative intensities of the M, M+1, M+2, M+3, and M+4 peaks are used to calculate the isotopic purity and confirm the +4 mass shift from the unlabeled compound (unlabeled picolinic acid [M+H]⁺ at m/z 124.0).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure and the positions of deuterium labeling.

Instrumentation:

NMR Spectrometer: Bruker Avance III 400 MHz or equivalent

Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)

¹H-NMR Method:

Pulse Program: Standard single pulse experiment





Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

• Data Analysis: Due to the deuterium labeling on the pyridine ring, the aromatic signals present in the ¹H-NMR spectrum of unlabeled picolinic acid will be absent or significantly reduced in the spectrum of **Picolinic acid-d4**. The most prominent peak will be the broad singlet corresponding to the carboxylic acid proton.

¹³C-NMR Method:

Pulse Program: Proton-decoupled experiment

Number of Scans: 1024

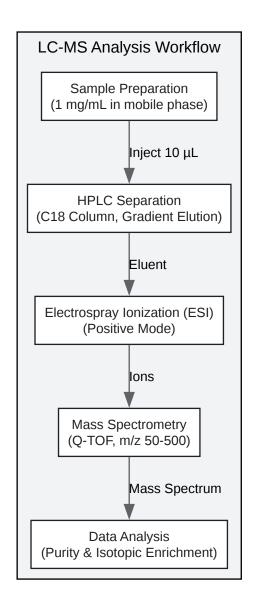
Relaxation Delay: 2.0 s

• Data Analysis: The ¹³C-NMR spectrum will show signals for the carbon atoms. The signals for the deuterated carbons will be split into multiplets due to C-D coupling and will have a lower intensity compared to the carboxyl and the C2 carbon signals.

Mandatory Visualizations

Diagrams are provided to illustrate key pathways and workflows related to Picolinic acid-d4.

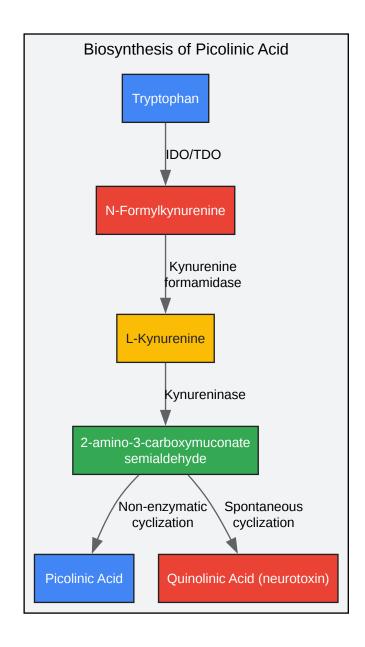




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Caption: A typical workflow for the LC-MS analysis of **Picolinic acid-d4**.





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Caption: The Kynurenine pathway for the biosynthesis of Picolinic acid from Tryptophan.[3]

This comprehensive guide provides the necessary technical details for a thorough understanding of a Certificate of Analysis for **Picolinic acid-d4**, enabling researchers to confidently utilize this important analytical standard in their work.



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